(S)-2-AMINOPROPYLSULFONIC ACID
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-aminopropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO3S/c1-3(4)2-8(5,6)7/h3H,2,4H2,1H3,(H,5,6,7)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZZQMNDCFNREN-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CS(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40925501 | |
| Record name | 2-Aminopropane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126301-30-2 | |
| Record name | 2-Aminopropane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Enantioselective Preparation of S 2 Aminopropylsulfonic Acid and Its Analogs
Enantioselective Total Synthesis Routes
Total synthesis provides a powerful means to construct the chiral framework of (S)-2-aminopropylsulfonic acid with precise control over its stereochemistry. Key strategies include the use of asymmetric catalysis to influence the formation of new stereocenters and the application of chiral molecules derived from nature to direct the synthetic pathway.
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the creation of chiral molecules from achiral starting materials with high enantioselectivity. ankara.edu.tr This approach involves a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
In the context of synthesizing this compound and its analogs, the formation of the chiral center often involves the creation of a key carbon-carbon (C-C) or carbon-nitrogen (C-N) bond. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy. nih.govresearchgate.net For instance, bifunctional organocatalysts can promote the asymmetric addition of nucleophiles to imines, establishing the stereocenter at the α-position to the nitrogen atom. nih.govresearchgate.net Similarly, metal-catalyzed reactions, such as the copper-catalyzed asymmetric conjugate addition of Grignard reagents, can be employed to form C-C bonds with high stereocontrol. rug.nl The enantioselective addition of terminal alkynes to iminophosphonates using a copper(I)-pybox complex represents another effective C-C bond-forming strategy to access related α-amino phosphonates. nih.gov
Activation of C-N bonds in amide precursors also presents a viable, though challenging, route. researchgate.netnih.gov Recent advances have demonstrated that organocatalytic methods can achieve asymmetric cleavage of amide C-N bonds under mild conditions, providing access to axially chiral biaryl amino acids, a strategy whose principles could be adapted for other chiral amine syntheses. nih.govresearchgate.net
| Reaction Type | Catalyst System | Bond Formed | Typical Enantiomeric Excess (ee) | Reference Principle |
|---|---|---|---|---|
| Addition to Imines | Bifunctional Organocatalyst (e.g., Cinchona Alkaloid derivative) | C-C or C-N | Good to Excellent (91-98% ee) | researchgate.net |
| Conjugate Addition | Cu-Catalyst with Chiral Ligand | C-C | High | rug.nl |
| Alkyne Addition to Iminophosphonates | Copper(I)-pybox complex | C-C | Up to 81% ee | nih.gov |
| Amide C-N Bond Activation | Bifunctional Organocatalyst | C-O (from ring opening) | Excellent (92-96% ee) | nih.gov |
An alternative to asymmetric catalysis involves using the innate chirality of readily available natural products. These strategies fall into two main categories: the chiral pool approach and the chiral auxiliary approach.
The chiral pool strategy utilizes enantiomerically pure starting materials from nature, such as amino acids, sugars, or terpenes, and incorporates their existing stereocenters into the final target molecule. ankara.edu.trwikipedia.org For the synthesis of this compound, a plausible chiral pool approach would begin with a naturally occurring (S)-amino acid, such as (S)-alanine. A synthetic sequence could then be designed to convert the carboxylic acid moiety into a sulfonic acid group while preserving the original stereochemistry at the α-carbon. A documented method for synthesizing (R)- and (S)-2-aminoalkanesulfonic acids starts from chiral amino alcohols, which can be readily derived from the chiral pool of amino acids. researchgate.net This method involves converting the chiral amino alcohol into a chiral aziridine (B145994), which is then reacted with sodium bisulfite to yield the target aminosulfonic acid. researchgate.net
The chiral auxiliary approach involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. ankara.edu.tr This auxiliary then directs a subsequent chemical transformation, leading to the formation of a new stereocenter with high diastereoselectivity. biosynth.com The steric bulk of the auxiliary physically blocks one face of the molecule, forcing the reagent to attack from the less hindered side. biosynth.com After the desired stereocenter has been created, the auxiliary is cleaved off and can often be recovered for reuse. Evans oxazolidinones are classic examples of chiral auxiliaries used in aldol (B89426) reactions to create new stereocenters with high predictability. tcichemicals.com While not a direct synthesis of the target molecule, the principles of using auxiliaries like Schöllkopf bis-lactim ethers for the asymmetric synthesis of α-amino acids demonstrate the power of this method. biosynth.com
Biocatalytic and Enzymatic Approaches for Enantiopure Aminopropylsulfonic Acids
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, harnessing the power of enzymes or whole microbial cells to perform complex chemical transformations. mdpi.comrsc.org These methods are prized for their high enantioselectivity and ability to operate under mild reaction conditions. hims-biocat.eu
Kinetic resolution is a widely used method for separating a racemic mixture (a 50:50 mixture of both enantiomers). This technique employs a chiral catalyst, typically an enzyme, that reacts at a significantly different rate with each enantiomer. mdpi.com In an ideal scenario, the enzyme selectively transforms one enantiomer into a new product, leaving the unreacted, desired enantiomer behind in high enantiomeric purity. rsc.orgnih.gov
For the preparation of this compound, a racemic precursor (e.g., racemic 2-aminopropylsulfonic acid or a synthetic intermediate) could be subjected to enzymatic resolution. Lipases are a common class of enzymes used for this purpose, often catalyzing the acylation of one amine enantiomer in the presence of an acyl donor. researchgate.netrsc.org For example, Candida rugosa lipase (B570770) has been used effectively in the kinetic resolution of racemic building blocks for β-blockers. nih.gov Another powerful approach combines a transaminase with an amino acid oxidase, which can achieve excellent enantiomeric excess (99%) in the resolution of racemic amines. rsc.org The success of the resolution is often quantified by the selectivity factor (s or E value), with higher values indicating better separation of the enantiomers. mdpi.comrsc.org
| Enzyme Class | Reaction Type | Example Application | Key Advantage | Reference Principle |
|---|---|---|---|---|
| Lipases | Enantioselective Acylation | Resolution of cyclic alkylamines and β-blocker precursors | Broad substrate scope, operational stability | nih.govrsc.org |
| Transaminases | Enantioselective Transamination | Combined with an oxidase for efficient resolution of various amines | Very high enantioselectivity (often >99% ee) | rsc.org |
| Amine Oxidases | Enantioselective Oxidation | Deracemization of racemic amines | Can convert the undesired enantiomer back to a prochiral intermediate | hims-biocat.eu |
Instead of using isolated enzymes, it is often more practical and cost-effective to use whole microbial cells (e.g., bacteria or yeast) as biocatalysts. mdpi.com Whole-cell systems contain the desired enzymes within their natural environment and, crucially, possess the metabolic machinery to regenerate expensive cofactors like NADH or NADPH, which are required for many enzymatic reductions. nih.govnih.gov
Derivatization Strategies for Enhancing Synthetic Utility
Derivatization involves the chemical modification of a functional group within a molecule to alter its properties. In the context of synthesis, this is often done to protect a reactive group, improve solubility, or facilitate a subsequent reaction. nih.gov For a molecule like this compound, which contains both a primary amine and a sulfonic acid group, selective derivatization can be crucial for its use as a building block in more complex syntheses.
For example, the amino group can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. This protection prevents the amine from participating in unwanted side reactions while chemical transformations are carried out elsewhere in the molecule. Following the desired reaction, the protecting group can be cleanly removed to regenerate the free amine.
Similarly, the sulfonic acid group could be converted into a more synthetically versatile derivative, such as a sulfonyl chloride or a sulfonate ester. These derivatives are more reactive and can participate in a wider range of coupling reactions, allowing the this compound scaffold to be incorporated into larger target molecules. Derivatization is also a key strategy for analytical purposes, where reagents are used to modify a molecule to enhance its detection in techniques like liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netnih.gov While analytical in purpose, these derivatization reactions, which often target amino or carboxylic acid groups, highlight the chemical handles available for modification to enhance synthetic utility. nih.govresearchgate.net
Amine and Sulfonyl Group Functionalization
A key strategy for the enantioselective synthesis of this compound involves the transformation of a chiral precursor, such as (S)-alaninol, into a reactive intermediate that allows for the introduction of the sulfonic acid moiety. This process typically involves the initial functionalization of both the amine and hydroxyl groups of the starting amino alcohol.
A widely employed method is the conversion of the chiral amino alcohol into a corresponding chiral aziridine. The Wenker synthesis and its modifications provide a direct route to aziridines from β-amino alcohols. This process involves the O-sulfation of the amino alcohol, followed by an intramolecular nucleophilic substitution where the amine group displaces the sulfate (B86663) to form the strained three-membered aziridine ring. The stereochemistry of the starting amino alcohol is retained in the resulting aziridine. For instance, (S)-alaninol can be converted to (S)-2-methylaziridine.
An alternative and often high-yielding approach to the chiral aziridine intermediate involves the N-protection of the amino group, typically as a sulfonamide (e.g., N-tosylation), followed by activation of the hydroxyl group and subsequent intramolecular cyclization. The N-tosyl group serves a dual purpose: it protects the amine during the activation of the hydroxyl group and activates the aziridine ring for subsequent nucleophilic attack.
Once the chiral aziridine is formed, the introduction of the sulfonyl group is achieved through a nucleophilic ring-opening reaction. The use of a sulfite (B76179) nucleophile, such as sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃), is effective for this transformation. The regioselectivity of the ring-opening is a critical aspect. In the case of an unsymmetrically substituted aziridine like (S)-2-methylaziridine, the nucleophilic attack can occur at either of the two ring carbons. For N-unsubstituted or N-alkylated aziridines, the attack of sulfite nucleophiles generally occurs at the less sterically hindered carbon atom, which, in the case of (S)-2-methylaziridine, would be the methylene (B1212753) (C1) carbon, leading to the desired 2-aminopropylsulfonic acid backbone. The reaction proceeds with an inversion of stereochemistry at the center of attack. However, when the aziridine nitrogen is substituted with a strongly electron-withdrawing group like a tosyl group, the regioselectivity can be influenced by electronic factors as well.
A plausible reaction scheme for the synthesis of this compound from (S)-alaninol is outlined below:
Scheme 1: Proposed Synthesis of this compound
Step 1: N-Tosylation of (S)-Alaninol (S)-Alaninol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to yield N-tosyl-(S)-alaninol.
Step 2: Cyclization to (S)-2-Methyl-1-tosylaziridine The hydroxyl group of N-tosyl-(S)-alaninol is converted into a good leaving group, for example, by reaction with methanesulfonyl chloride (MsCl) or by a Mitsunobu reaction, followed by intramolecular cyclization under basic conditions to afford (S)-2-methyl-1-tosylaziridine.
Step 3: Ring-Opening with Sodium Bisulfite The N-tosylated aziridine is then subjected to nucleophilic ring-opening with sodium bisulfite. The sulfite attacks the less hindered carbon of the aziridine ring.
Step 4: Deprotection The final step involves the removal of the N-tosyl protecting group to yield this compound.
Stereochemical Characterization and Chiral Analysis of S 2 Aminopropylsulfonic Acid
Advanced Chromatographic Techniques for Enantiomeric Excess Determination
Chromatographic methods are foundational for the quantitative analysis of enantiomeric excess (ee), which defines the purity of a chiral sample. heraldopenaccess.us These techniques physically separate the enantiomers, allowing for their individual quantification.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for enantiomeric separation when a chiral stationary phase (CSP) is utilized. heraldopenaccess.usgcms.cz The direct method of chiral separation involves the use of a CSP that has a differential affinity for each enantiomer, leading to different retention times. mdpi.com This selectivity is based on the formation of transient diastereomeric complexes through non-covalent interactions like hydrogen bonds, dipole-dipole interactions, and steric hindrance. mdpi.com
For HPLC, a variety of CSPs are commercially available and effective for separating amino acids and their derivatives. springernature.com These include phases based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic antibiotics (e.g., vancomycin, teicoplanin), and cyclodextrins. heraldopenaccess.usnih.govmdpi.com The choice of CSP and mobile phase composition are critical for achieving baseline separation. researchgate.netnih.gov For a polar compound like 2-aminopropylsulfonic acid, a macrocyclic antibiotic or a cyclodextrin-based column could provide the necessary selectivity.
Table 1: Common Chiral Stationary Phases (CSPs) for HPLC
| CSP Type | Chiral Selector Example | Typical Interactions |
|---|---|---|
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance |
| Macrocyclic Antibiotic | Teicoplanin or Vancomycin | Hydrogen bonding, ionic interactions, inclusion complexation |
Gas Chromatography (GC) is also a highly efficient technique for chiral separations, though it typically requires prior derivatization of polar analytes like amino sulfonic acids to increase their volatility. sigmaaldrich.com A two-step derivatization is common for amino acids: the sulfonic acid group (analogous to a carboxylic acid group) is first esterified (e.g., methylation), and the amino group is then acylated (e.g., with trifluoroacetic anhydride). sigmaaldrich.com The resulting volatile derivatives are then separated on a GC column coated with a chiral selector, often a derivatized cyclodextrin. gcms.czsigmaaldrich.com
Ligand Exchange Chromatography (LEC) is a highly effective technique for resolving enantiomers of compounds that can act as ligands, such as amino acids and their analogues. researchgate.nete3s-conferences.org The principle relies on the formation of diastereomeric ternary complexes involving a central metal ion (typically Cu(II)), a chiral selector ligand, and the analyte enantiomers. researchgate.netvdu.lt The chiral selector, often an L-amino acid like L-proline or L-4-hydroxyproline, can be either coated onto the stationary phase or added to the mobile phase. researchgate.net The differing stability of the two diastereomeric complexes results in differential retention and thus separation. e3s-conferences.org
Capillary Electrophoresis (CE) coupled with Mass Spectrometry (MS) offers a powerful combination of high separation efficiency and sensitive, specific detection. nih.gov In chiral CE, a chiral selector is added to the background electrolyte. nih.gov The enantiomers of (S)-2-aminopropylsulfonic acid would interact with the chiral selector, forming transient diastereomeric complexes. These complexes possess different effective mobilities under the applied electric field, leading to their separation. nih.gov Common chiral selectors used in CE include cyclodextrins, crown ethers, and macrocyclic antibiotics like vancomycin. mdpi.comnih.govmdpi.com The hyphenation with MS provides high sensitivity and structural confirmation of the separated enantiomers. nih.gov A technical consideration is to prevent the non-volatile chiral selector from entering the mass spectrometer, which can be managed using techniques such as partial filling of the capillary. nih.govmdpi.com
Spectroscopic Methods for Stereochemical Assignment
Spectroscopic methods provide information about the three-dimensional structure of molecules and are invaluable for assigning the absolute configuration of a chiral center.
NMR spectroscopy can be used to distinguish between enantiomers, which are otherwise indistinguishable in an achiral solvent. This is achieved by introducing a chiral auxiliary that creates a diastereomeric environment. researchgate.net Two primary approaches are used:
Chiral Solvating Agents (CSAs): These agents, also known as chiral shift reagents, form rapid and reversible non-covalent diastereomeric complexes with the analyte enantiomers. researchgate.networdpress.com This interaction leads to the enantiomers experiencing different magnetic environments, resulting in separate, chemically shifted signals in the NMR spectrum. soton.ac.uk The relative integration of these distinct signals allows for the direct determination of the enantiomeric excess.
Chiral Derivatizing Agents (CDAs): In this method, the enantiomeric mixture is covalently reacted with a single, pure enantiomer of a derivatizing agent. researchgate.networdpress.com This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have distinct physical and chemical properties, they produce separate and unique signals in the NMR spectrum, allowing for quantification. nih.gov
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. wisc.edu Enantiomers have CD spectra that are exact mirror images of each other. wisc.edu This characteristic makes CD an absolute technique for determining stereochemical configuration. By comparing the CD spectrum of a sample of 2-aminopropylsulfonic acid to the known spectrum of the pure (S)-enantiomer, its absolute configuration can be unequivocally confirmed. The intensity of the CD signal is directly proportional to the enantiomeric excess, making it a quantitative tool as well. CD spectroscopy is exceptionally sensitive to the molecular conformation of the analyte. wisc.edunih.gov
Mass Spectrometry Approaches for Chiral Distinction (e.g., Diastereomer Analysis post-derivatization)
While mass spectrometry is not inherently capable of distinguishing between enantiomers due to their identical mass, it becomes a powerful tool for chiral analysis when combined with a chiral separation or derivatization step. heraldopenaccess.usnih.gov
The most common MS-based approach involves the derivatization of the enantiomers with a chiral derivatizing agent (CDA). nih.govnih.gov A racemic or enantiomerically enriched sample of 2-aminopropylsulfonic acid is reacted with an enantiomerically pure CDA to form a pair of diastereomers. mdpi.com These diastereomers, having different physicochemical properties, can then be separated using standard achiral chromatography (LC or GC) and detected by the mass spectrometer. nih.gov This indirect method allows for the quantification of the original enantiomers. In some cases, the diastereomeric derivatives may also exhibit different fragmentation patterns upon collision-induced dissociation in the mass spectrometer, which can provide an additional layer of distinction. nih.gov
Table 2: Examples of Chiral Derivatizing Agents (CDAs)
| Derivatizing Agent | Abbreviation | Target Functional Group |
|---|---|---|
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA | Amine |
| (S)-Naproxen chloride | - | Amine, Alcohol |
Investigation of Biochemical Interactions and Biological Relevance of S 2 Aminopropylsulfonic Acid Analogues
Enzyme-Substrate and Enzyme-Inhibitor Interactions (e.g., in vitro enzyme activity modulation)
The interaction of sulfonic acid analogues with enzymes is a critical area of biochemical investigation. These compounds can act as either substrates, undergoing transformation by the enzyme, or as inhibitors, modulating the enzyme's catalytic activity. The structural similarity of aminosulfonic acids to natural amino acids allows them to interact with a variety of enzymes involved in amino acid metabolism and other cellular processes.
In vitro studies have demonstrated that certain sulfonic acid derivatives can be potent enzyme inhibitors. For example, a series of bisindolylmethane sulfonamide analogs were synthesized and evaluated for their inhibitory potential against α-amylase, a key enzyme in carbohydrate metabolism. Several of these compounds exhibited significant inhibitory activity, with IC50 values in the low micromolar range, comparable to or better than the standard inhibitor, acarbose. researchgate.net Similarly, other studies have explored sulfonamide-based compounds as inhibitors for serine-threonine kinases, which are crucial in cell signaling pathways and are often targeted in cancer therapy. researchgate.net The sulfonate or sulfonamide group's ability to form specific hydrogen bonds and electrostatic interactions within an enzyme's active site is often key to its inhibitory effect.
The following table summarizes the in vitro inhibitory activity of selected sulfonamide analogues against α-amylase.
| Compound | Target Enzyme | IC50 Value (µM) | Reference Compound | Reference IC50 Value (µM) |
|---|---|---|---|---|
| Bisindolylmethane Sulfonamide Analog 1 | α-Amylase | 1.192 ± 0.51 | Acarbose | - |
| Bisindolylmethane Sulfonamide Analog 2 | α-Amylase | 1.532 ± 0.08 | Acarbose | - |
| Bisindolylmethane Sulfonamide Analog 3 | α-Amylase | 3.057 ± 0.18 | Acarbose | - |
Characterization of Binding Modes (e.g., active site vs. allosteric)
Understanding how (S)-2-aminopropylsulfonic acid analogues bind to enzymes is fundamental to elucidating their mechanism of action. Binding can occur at the enzyme's active site, where they compete with the natural substrate (competitive inhibition), or at an allosteric site, a distinct location that, when occupied, alters the enzyme's conformation and activity.
Molecular docking studies are frequently employed to predict and characterize these binding modes. For instance, investigations into bisindolylmethane sulfonamide analogues as α-glucosidase inhibitors revealed that the active compounds fit into the enzyme's active site. researchgate.net Specific interactions, such as hydrogen bonds with key amino acid residues like Glu277 and His351, were identified as crucial for stabilizing the inhibitor within the binding pocket. researchgate.net This active site binding physically obstructs the natural substrate from accessing the catalytic residues, thereby inhibiting the enzyme's function. researchgate.net
In other cases, sulfonic acid analogues may exhibit allosteric inhibition. An undecasulfated quercetin (B1663063) analog, for example, was found to inhibit coagulation factor XIIIa through an allosteric mechanism. researchgate.net Michaelis-Menten kinetic studies and fluorescence binding studies confirmed that the inhibitor binds to a site other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. researchgate.net This distinction between active site and allosteric binding is critical for the rational design of specific and potent enzyme modulators.
Mechanistic Studies of Enzymatic Transformations (e.g., epistasis analysis)
Mechanistic studies delve into the precise chemical steps through which enzymes transform substrates. While many sulfonic acid analogues act as inhibitors, some can be processed by enzymes. Lysine-2,3-aminomutase (LAM), a radical SAM enzyme, provides a well-studied example of enzymatic transformation involving an amino acid. LAM isomerizes alpha-lysine to beta-lysine (B1680149) through a series of radical intermediates, using S-adenosyl-L-methionine (SAM) and pyridoxal-5'-phosphate (PLP) as cofactors. nih.gov This complex mechanism highlights how enzymes can catalyze difficult chemical reactions on amino acid scaffolds.
Studies on the processing of human S-adenosylmethionine decarboxylase, which is synthesized as a proenzyme, reveal an autocatalytic cleavage mechanism. nih.gov This process involves an N-O acyl shift to form an ester intermediate, followed by a β-elimination reaction. nih.gov Mutagenesis studies of key residues like His-243 have shown that this residue likely acts as the base required to facilitate the elimination step. nih.gov While not involving sulfonic acids directly, these detailed mechanistic studies on enzymes that act on amino acids and their derivatives provide a framework for understanding how an enzyme might process a substrate like this compound. The transformation would likely involve the enzyme's ability to recognize the amino group and propyl backbone, while the chemically stable sulfonic acid group might influence the reaction's course or prevent a typical carboxylation/decarboxylation-style reaction.
Interaction with Amino Acid Transporter Systems (e.g., System Xc− inhibition studies)
Amino acid transporters are membrane proteins that control the passage of amino acids into and out of cells. Given their structural similarity to endogenous amino acids, this compound and its analogues can interact with these transporters, often acting as inhibitors. A key example is the cystine/glutamate (B1630785) antiporter, System Xc−. d-nb.infonih.gov This transporter is crucial for cellular redox balance, as it imports cystine for the synthesis of the antioxidant glutathione (B108866) (GSH), in exchange for intracellular glutamate. d-nb.infoeuropeanreview.org
Inhibition of System Xc− can lead to GSH depletion and induce a form of cell death known as ferroptosis, making it a target of interest in cancer therapy. d-nb.infoscispace.com Several compounds, including amino acid analogues, have been identified as inhibitors of this system. For instance, (S)-4-carboxyphenylglycine ((S)-4-CPG), a cyclic glutamate analog, demonstrates inhibitory effects on glioma cell lines that are dependent on System Xc− for growth. scispace.com The widely used anti-inflammatory drug sulfasalazine (B1682708) also functions as a potent inhibitor of System Xc−. europeanreview.orgscispace.com It has been shown to arrest the growth of various cancer cell lines in vitro by specifically blocking cystine uptake, leading to cysteine starvation and GSH depletion. scispace.com These studies confirm that molecules mimicking the structure of glutamate or cystine can effectively block the transporter's function.
The table below lists known inhibitors of the System Xc- transporter and their observed effects.
| Inhibitor | Chemical Class | Observed Effect | Therapeutic Potential |
|---|---|---|---|
| Erastin | Small Molecule | Irreversibly inhibits cystine uptake, induces ferroptosis. d-nb.info | Anti-cancer. europeanreview.org |
| Sulfasalazine | Anti-inflammatory Drug | Inhibits cystine uptake, leading to GSH depletion and growth arrest in cancer cells. europeanreview.orgscispace.com | Anti-cancer, anti-inflammatory. europeanreview.orgscispace.com |
| (S)-4-Carboxyphenylglycine ((S)-4-CPG) | Glutamate Analog | Exerts antiproliferative and cytotoxic effects on glioma cells. scispace.com | Neuro-oncology. |
| Ibotenate | Isoxazole | Acts as both an inhibitor and a substrate for transport. nih.gov | Pharmacological probe. |
Elucidation of Potential Biochemical Pathways Involving Sulfonic Acid Analogues (e.g., in vitro metabolic fate)
Understanding the metabolic fate of sulfonic acid analogues is essential for characterizing their biochemical journey within a biological system. While sulfonic acids are generally considered metabolically stable, certain enzymatic pathways can lead to their transformation. The biosynthesis of taurine (B1682933), a naturally occurring aminosulfonic acid, involves the oxidation of a thiol (cysteine) to a sulfonic acid, demonstrating that biological systems possess the machinery to form this functional group. wikipedia.org
In vitro studies investigating the metabolism of xenobiotics can reveal novel biochemical pathways. For example, research on the metabolism of andrographolide (B1667393) in rats identified a rare metabolic reaction involving sulfonic acid. nih.gov The primary metabolite was found to be 14-deoxy-12(R)-sulfo andrographolide. nih.gov The proposed mechanism involves the nucleophilic attack of sulfonic acid on the beta-carbon of an alpha,beta-unsaturated carbonyl group within the andrographolide structure, forming a sulfonate compound. nih.gov This reaction significantly increases the polarity of the molecule, which facilitates its elimination from the body. nih.gov
Role as Glycosaminoglycan Mimetics and Bio-Inspired Applications (e.g., in vitro binding to proteins)
Glycosaminoglycans (GAGs) are long, linear polysaccharides that are highly anionic due to the presence of sulfate (B86663) and carboxylate groups. nih.gov They are found on cell surfaces and in the extracellular matrix, where they mediate a vast array of biological processes by interacting with hundreds of proteins, including growth factors, cytokines, and enzymes. researchgate.netnih.gov The specific sulfation patterns of GAGs like heparan sulfate are crucial for these high-affinity protein interactions. nih.gov
This compound analogues and other small, sulfated or sulfonated molecules can act as GAG mimetics. researchgate.net By presenting a dense arrangement of negative charges (from the sulfonate groups), these molecules can mimic the binding epitopes of natural GAGs and interact with GAG-binding proteins. This mimicry allows them to modulate the biological activities of these proteins. For instance, non-saccharide GAG mimetics (NSGMs) have been rationally designed to interfere with GAG-protein interactions that are important in pathological processes like cancer and inflammation. researchgate.netmdpi.com
In vitro studies have shown that synthetic, sulfated small molecules can bind to GAG-binding proteins and inhibit their function. researchgate.net For example, a library of sulfated GAG mimetics was screened to identify the first small-molecule allosteric inhibitors of plasmin, a key enzyme in fibrin (B1330869) clot dissolution. nih.gov Computational studies have shown that certain linear, sulfated dimeric molecules can effectively mimic a hexasaccharide sequence of heparan sulfate. nih.gov This bio-inspired approach has led to the development of GAG mimetics with potential therapeutic applications, such as orally bioavailable anticancer agents that target cancer stem cells by modulating receptor tyrosine kinase signaling. nih.gov The sulfonic acid groups on these synthetic analogues serve as the key pharmacophores that replicate the function of the sulfate groups in natural GAGs.
Computational Chemistry and Molecular Modeling of S 2 Aminopropylsulfonic Acid
Quantum Mechanical Studies of Molecular Structure and Reactivity
Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution, which governs the molecule's structure, stability, and chemical reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net By calculating the electron density, DFT can determine the molecule's ground-state energy, optimized geometry, and other electronic properties. nih.gov A key aspect of this analysis involves the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular reactivity; a smaller gap generally implies higher reactivity. nih.gov For (S)-2-aminopropylsulfonic acid, the HOMO is expected to be localized around the electron-rich amino group and the sulfonate oxygen atoms, while the LUMO would likely be distributed across the C-S-O framework.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated using Conceptual DFT. scispace.com These descriptors quantify different aspects of a molecule's reactivity.
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2. nih.gov
Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. nih.gov
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = χ² / (2η). nih.gov
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -9.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.75 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 9.10 | Indicator of chemical reactivity and stability |
| Ionization Potential (I) | 9.85 | Energy required to remove an electron |
| Electron Affinity (A) | 0.75 | Energy released upon gaining an electron |
| Electronegativity (χ) | 5.30 | Ability to attract electrons |
| Chemical Hardness (η) | 4.55 | Resistance to change in electron configuration |
| Electrophilicity Index (ω) | 3.08 | Propensity to act as an electrophile |
Note: The values in this table are hypothetical, based on typical DFT calculations for similar small organic molecules, and serve for illustrative purposes.
The acid-base properties of a molecule, quantified by its pKa values, are crucial for understanding its behavior in biological systems. nih.gov Computational methods can predict pKa values with increasing accuracy, often achieving results within one log unit of experimental values. nih.gov These predictions are typically based on calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, often using thermodynamic cycles. nih.govmdpi.com
This compound has two ionizable groups: the strongly acidic sulfonic acid group (-SO₃H) and the basic amino group (-NH₂).
Sulfonic Acid Group: The deprotonation of the sulfonic acid group (R-SO₃H ⇌ R-SO₃⁻ + H⁺) is expected to have a very low pKa, making it a strong acid. This is because the resulting sulfonate anion is highly stabilized by resonance across the three oxygen atoms.
Amino Group: The protonation of the amino group (R-NH₂ + H⁺ ⇌ R-NH₃⁺) gives it a basic character. The pKa for this equilibrium (pKaH) is typically in the range of 9-10 for primary amines.
Computational workflows can model these ionization events to provide specific pKa estimates. rowansci.comchemrxiv.org
| Ionizable Group | Equilibrium | Predicted pKa | Character |
|---|---|---|---|
| Sulfonic Acid | -SO₃H ⇌ -SO₃⁻ + H⁺ | < 1.0 | Strongly Acidic |
| Ammonium (B1175870) | -NH₃⁺ ⇌ -NH₂ + H⁺ | ~9.8 | Weakly Basic (Amine) |
Note: The values in this table are illustrative estimates based on the known properties of sulfonic acid and primary amine functional groups.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To understand how this compound might exert a biological effect, molecular docking and dynamics simulations are employed. These techniques model the interaction of a small molecule (ligand) with a biological macromolecule (target), such as a protein or enzyme. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.govmdpi.com Docking algorithms explore various possible conformations of the ligand within the protein's binding site and score them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov The result is a predicted binding mode and an estimated binding affinity (often expressed as a binding energy in kcal/mol), which correlates with the ligand's potency. nih.govekb.eg
Given its structural similarity to endogenous amino acids and neurotransmitters like taurine (B1682933) and GABA, plausible targets for this compound could include GABA receptors, glutamate (B1630785) receptors, or various amino acid transporters. Docking studies could reveal how the molecule's distinct functional groups—the sulfonate and the amine—interact with amino acid residues in the binding pocket. For instance, the negatively charged sulfonate group could form salt bridges with positively charged residues like arginine or lysine, while the ammonium group could act as a hydrogen bond donor. mdpi.com
| Hypothetical Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Type |
|---|---|---|---|
| GABAA Receptor | -6.5 | Arg120, Tyr205 | Salt bridge, Hydrogen bond |
| Glutamate Receptor (iGluR) | -5.8 | Lys75, Ser150 | Salt bridge, Hydrogen bond |
| Taurine Transporter (TauT) | -7.2 | Arg350, Gln412 | Salt bridge, Hydrogen bond |
Note: This table presents hypothetical docking results for illustrative purposes, as specific docking studies on this compound are not publicly available.
While docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.govdovepress.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insight into the flexibility of both the ligand and the protein. nih.gov
For this compound, MD simulations can be used for conformational analysis in two key environments:
In Solution: In an aqueous environment, the molecule is flexible and can adopt a wide range of conformations due to the free rotation around its single bonds. MD simulations can characterize this conformational landscape, identifying the most populated and lowest-energy shapes the molecule assumes in water. mdpi.com
In a Bound State: When docked into a protein's binding site, the conformational freedom of the ligand is significantly restricted. MD simulations of the protein-ligand complex can assess the stability of the predicted docking pose and reveal how the molecule adapts its shape to optimize interactions within the binding pocket. nih.gov Analysis of parameters like the Root Mean Square Deviation (RMSD) of the ligand over the simulation time can indicate whether the binding pose is stable. dovepress.com
In Silico Mechanistic Investigations of Synthetic Transformations
Computational chemistry is also a valuable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. nih.gov This involves calculating the structures and energies of reactants, intermediates, transition states, and products. mdpi.com
For the synthesis of this compound, a potential transformation could involve the nucleophilic substitution of a leaving group on a propylsulfonate precursor by an amino group source. DFT calculations could be employed to:
Model the structure of the transition state for the key bond-forming step.
Calculate the activation energy (the energy barrier between reactants and the transition state), which determines the reaction rate.
Investigate the effect of different solvents or catalysts on the reaction pathway.
Confirm the stereochemical outcome of the reaction, ensuring the desired (S)-enantiomer is produced.
Such in silico studies can help optimize reaction conditions, improve yields, and provide a fundamental understanding of the transformation at a molecular level, guiding the development of efficient and stereoselective synthetic routes. b-cdn.net
Applications of S 2 Aminopropylsulfonic Acid As a Chiral Building Block and in Advanced Materials
Role in Asymmetric Synthesis and Chiral Catalyst Design
The presence of a stereogenic center and reactive functional groups makes (S)-2-aminopropylsulfonic acid a significant tool in asymmetric synthesis, where the control of chirality is paramount. yale.edu
Chiral amines and their derivatives are fundamental components in a vast number of pharmaceutical compounds, as the stereochemistry of a drug molecule is often critical to its biological activity and safety. yale.eduevonik.com this compound serves as a chiral building block, providing a pre-defined stereocenter that can be incorporated into larger, more complex drug molecules. nih.govenamine.net Its structure is analogous to naturally occurring amino acids, making it a valuable precursor for creating peptidomimetics and other bioactive compounds where the carboxylic acid group is replaced by a bioisosteric sulfonic acid moiety. rug.nlmdpi.com The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery, and utilizing such chiral synthons from the "chiral pool" is an efficient strategy to achieve this. mdpi.com For instance, related chiral amino acids like L-2,3-diaminopropionic acid are known precursors in the biosynthesis of antibiotics and siderophores. nih.gov The dual functionality of this compound allows for sequential or orthogonal chemical modifications, enabling its integration into multi-step syntheses of advanced pharmaceutical intermediates. midas-pharma.comresearchgate.net
The development of chiral ligands is central to the field of asymmetric catalysis, which relies on catalysts that can selectively produce one enantiomer of a chiral product. nih.govenamine.net this compound is a promising scaffold for designing novel chiral ligands. The amine group can be readily derivatized to coordinate with transition metals (e.g., rhodium, iridium, palladium), while the chiral carbon backbone creates a stereochemically defined environment around the metal center, influencing the stereochemical outcome of the catalyzed reaction. uni-muenchen.deresearchgate.net
Furthermore, the sulfonic acid group introduces unique properties to the ligand. It can act as a Brønsted acid site, leading to the design of bifunctional catalysts that can activate substrates through both metal coordination and acid-base interactions. nih.gov Chiral sulfonic acids are an emerging class of Brønsted acid catalysts. nih.gov Additionally, the highly polar and potentially charged nature of the sulfonic acid group can be used to tune the solubility of the resulting catalyst complex, facilitating its use in different solvent systems or enabling catalyst recovery and recycling. The modular nature of synthesizing ligands from chiral amino alcohols or acids allows for the fine-tuning of steric and electronic properties to optimize catalyst performance for specific transformations. nih.govtcichemicals.com
| Catalyst Design Feature | Contribution from this compound Scaffold | Research Context |
| Chiral Environment | The inherent (S)-stereocenter enforces a specific 3D arrangement around the catalytic center. | A fundamental principle in asymmetric catalysis to achieve high enantioselectivity. yale.edu |
| Metal Coordination Site | The primary amine group serves as a versatile anchor for modification and coordination to various transition metals. | Synthesis of chiral phosphine, amine, or N-heterocyclic carbene ligands. uni-muenchen.deresearchgate.net |
| Bifunctionality | The sulfonic acid moiety can act as a Brønsted acid site, enabling cooperative catalysis. | Development of catalysts that activate both the nucleophile and electrophile. nih.gov |
| Solubility Control | The polar sulfonic acid group can be used to impart solubility in aqueous or polar organic media. | Facilitates catalyst-product separation and green chemistry applications. |
| Structural Rigidity | Derivatization can lead to rigid cyclic structures, which often enhance enantioselectivity. | A common strategy in the design of high-performance chiral ligands. nih.gov |
Development of Novel Functional Materials Utilizing Sulfonic Acid Moieties
The sulfonic acid group is a powerful functional moiety for the design of advanced materials due to its strong acidity, hydrophilicity, and ability to engage in electrostatic interactions.
Amphiphilic molecules, which contain both hydrophobic (water-repelling) and hydrophilic (water-attracting) parts, are the basis of surfactants and self-assembling polymers. nih.gov The sulfonic acid group serves as an excellent hydrophilic head group in these structures. researchgate.netacs.org In amphiphilic copolymers, replacing common carboxylate groups with sulfonate groups can significantly enhance the material's stability at low pH and in the presence of divalent metal cations, as sulfonates are salts of a strong acid and remain ionized over a wide pH range. nih.gov
By incorporating photoresponsive units, such as azobenzene (B91143), into amphiphilic molecules containing sulfonic acid moieties, researchers have developed "smart" materials that change their properties upon light irradiation. researchgate.netbohrium.com For example, the trans-to-cis photoisomerization of an azobenzene group can alter the geometry and polarity of the surfactant molecule, leading to changes in surface tension, foam stability, or the formation and disruption of micelles and vesicles. mdpi.comacs.orgnih.gov This principle is used to create photo-switchable foams, emulsions, and other responsive systems. bohrium.com The fundamental structure of this compound, with its amine handle for attaching hydrophobic tails and photo-switchable groups, and its sulfonic acid head, represents a key design motif for such advanced derivatives. researchgate.netresearchgate.net
| Property | Carboxylate-Based Polymers | Sulfonate-Based Polymers | Rationale |
| pH Stability | Prone to precipitation at low pH. | Remain soluble over a wide pH range. | Carboxylic acids are weak acids and become protonated (neutral) at low pH, increasing hydrophobicity. Sulfonic acids are strong acids and remain deprotonated (charged). nih.gov |
| Divalent Cation Tolerance | Can precipitate in the presence of ions like Mg²⁺ or Ca²⁺. | Generally more stable. | Divalent cations can form insoluble salts with carboxylates. |
| Hydrophilicity | Strongly hydrophilic. | Very strongly hydrophilic. | The sulfonate group is a more powerful hydrogen bond acceptor. |
Supramolecular chemistry involves the study of systems formed by the association of multiple molecules through non-covalent interactions. Amphiphilic molecules are prime candidates for creating such systems through a process called self-assembly. nih.gov In aqueous media, these molecules spontaneously organize to minimize the unfavorable contact between their hydrophobic tails and water, forming structures like micelles, vesicles, or nanotubes. nih.govacs.org
Derivatives based on the amino sulfonic acid motif are well-suited for self-assembly. The sulfonic acid group provides a strong, hydrophilic head that drives the formation of ordered aggregates. mdpi.com The interplay between hydrophobic interactions of the tail, hydrogen bonding, and electrostatic repulsion between the charged sulfonate head groups dictates the final size, shape, and stability of the resulting nanostructures. researchgate.net By carefully designing the molecular structure—for instance, by changing the length of the hydrophobic tail or adding other functional groups—it is possible to control the morphology of the self-assembled structures. acs.org This control over nanoscale architecture is crucial for applications in drug delivery, nanotechnology, and materials science. nih.gov
Advanced Organic Synthesis Precursors for Complex Molecules
Beyond its specific roles in catalysis and materials, this compound is a versatile precursor for the synthesis of a wide range of complex organic molecules. Its value lies in being a bifunctional chiral molecule where the amine and sulfonic acid groups can be manipulated with a high degree of chemical selectivity. researchgate.net
The amine can undergo a host of transformations, such as acylation, alkylation, and Schiff base formation, while the sulfonic acid can be converted to sulfonyl chlorides, sulfonamides, or sulfonate esters. This orthogonality allows chemists to build molecular complexity in a controlled, stepwise manner. For example, the amine could be protected while the sulfonic acid is transformed, after which the amine is deprotected for further reaction. This capability makes it an ideal starting material for synthesizing target molecules that require both a specific stereochemistry and the presence of sulfur-containing functional groups, which are common in many biologically active compounds and functional materials. orgsyn.org The synthesis of chiral aminoalkanesulfonic acids is an active area of research, underscoring their importance as intermediates. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-2-Aminopropylsulfonic Acid, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : Common synthetic approaches include nucleophilic substitution of sulfonic acid precursors with (S)-configured amines or enzymatic resolution of racemic mixtures. Reaction pH (e.g., acidic conditions for sulfonic group stability) and temperature (optimized to avoid racemization) are critical. Catalysts like chiral auxiliaries or immobilized enzymes can enhance enantioselectivity . Post-synthesis, enantiomeric purity should be validated via chiral HPLC or polarimetry, with adjustments made to solvent polarity and column selection to resolve stereoisomers .
Q. How can researchers characterize the physicochemical properties of this compound to ensure sample integrity?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm sulfonic acid proton exchange behavior and amine group integration .
- Mass spectrometry (ESI-MS) for molecular weight validation, noting potential fragmentation of the sulfonic moiety .
- Thermogravimetric analysis (TGA) to assess thermal stability, as sulfonic acids often decompose above 200°C .
- X-ray crystallography for absolute stereochemical confirmation, requiring high-purity crystals grown in polar solvents .
Q. What are the recommended storage conditions and handling protocols for this compound to prevent degradation?
- Methodological Answer : Store in airtight, desiccated containers at 4°C to minimize hygroscopic absorption and oxidation. For aqueous solutions, buffer at pH 5–6 to stabilize the sulfonic group, and avoid prolonged exposure to UV light. Stability studies using accelerated aging (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis can identify degradation products .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO-K1) and incubation times to reduce noise .
- Solubility differences : Use co-solvents (e.g., DMSO ≤0.1%) and confirm dissolved fraction via LC-MS .
- Negative controls : Include sulfonic acid analogs (e.g., taurine) to isolate structure-specific effects .
- Meta-analyses of dose-response curves and statistical power adjustments (e.g., ANOVA with post-hoc tests) can reconcile conflicting EC₅₀ values .
Q. How to design experiments to elucidate the structure-activity relationship (SAR) of this compound in enzymatic systems?
- Methodological Answer :
- Site-directed mutagenesis : Modify active-site residues (e.g., lysine to alanine) in target enzymes to test hydrogen bonding with the sulfonic group .
- Kinetic assays : Measure and under varying pH to assess sulfonic acid’s role in transition-state stabilization .
- Molecular docking : Use software like AutoDock Vina with protonation states adjusted to physiological pH; validate with isothermal titration calorimetry (ITC) for binding affinity .
Q. What computational approaches predict the solvation and lipophilicity profiles of this compound, and how do they compare with empirical data?
- Methodological Answer :
- Continuum solvation models (e.g., COSMO-RS) calculate partition coefficients (logP) by simulating solvent-solute interactions .
- Molecular dynamics (MD) simulations track hydration shells around the sulfonic group to explain aqueous solubility anomalies .
- Empirical validation via shake-flask experiments (octanol-water partitioning) with ion-suppression (e.g., 0.15 M NaCl) to account for ionization .
Data Presentation Guidelines
- Tables : Include processed data (e.g., enantiomeric excess %, IC₅₀ values) in the main text, with raw datasets (e.g., NMR spectra, HPLC chromatograms) in appendices .
- Contradiction Analysis : Use forest plots or Bland-Altman analyses to visualize inter-study variability and identify outliers .
- Reproducibility : Document instrument parameters (e.g., HPLC column type, gradient program) and share protocols via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
